molecular formula C18H20BrN3O2 B11664975 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide CAS No. 303065-97-6

5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide

Cat. No.: B11664975
CAS No.: 303065-97-6
M. Wt: 390.3 g/mol
InChI Key: OBCNNIBSKCARQD-UDWIEESQSA-N
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Description

5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a benzylidene moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce reduced hydrazide derivatives. Substitution reactions can result in the formation of various substituted benzohydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to cell cycle arrest and induction of apoptosis. The diethylamino group and benzylidene moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N’-(4-(dimethylamino)benzylidene)-2-hydroxybenzohydrazide
  • 5-Bromo-N’-(4-(methoxy)benzylidene)-2-hydroxybenzohydrazide
  • 5-Bromo-N’-(4-(chloro)benzylidene)-2-hydroxybenzohydrazide

Uniqueness

Compared to similar compounds, 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is unique due to the presence of the diethylamino group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature may contribute to its higher efficacy in biological applications, particularly in anticancer research .

Properties

CAS No.

303065-97-6

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C18H20BrN3O2/c1-3-22(4-2)15-8-5-13(6-9-15)12-20-21-18(24)16-11-14(19)7-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+

InChI Key

OBCNNIBSKCARQD-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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